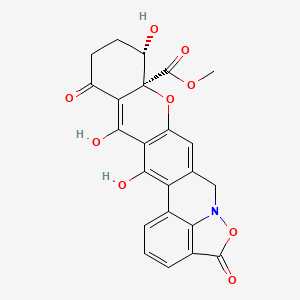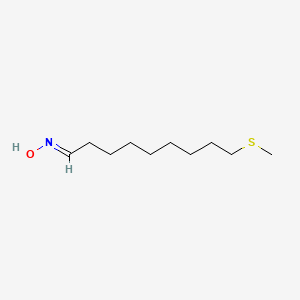
9-Methylthiononanaldoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-9-(methylsulfanyl)nonanal oxime is an 8-(methylsulfanyl)nonanal oxime in which the oxime moiety has E configuration. It is a 9-(methylsulfanyl)nonanal oxime and an omega-(methylsulfanyl)-(E)-alkanal oxime.
Aplicaciones Científicas De Investigación
Antiproliferative and Antiproteolytic Activities
- Research indicates compounds like Pentoxifylline exhibit antiproliferative effects on melanoma cells, significantly inhibiting in vitro proliferation and showing antiproteolytic and antiadhesive effects, suggesting potential applications in cancer therapy (Dua & Gude, 2006).
Neuroprotection and Anti-inflammatory Effects
- Compounds such as 9-Methylfascaplysin have been shown to exert neuroprotective effects in ischemic stroke models by reducing neuroinflammation and oxidative stress, offering a promising avenue for neuroprotective therapeutic strategies (Zhang et al., 2021).
Antitumor Activity and Enzyme Inhibition
- New synthetic derivatives, including certain oxadiazole, thiadiazole, and triazole compounds, have been evaluated for their anticancer effects, showing promising cytotoxic effects and MMP-9 enzyme inhibition, which plays a critical role in tumor progression (Özdemir et al., 2017).
Epigenetic Modulation for Cancer Treatment
- Methyltransferase inhibitors like adenosine dialdehyde have been found to suppress androgen receptor expression and inhibit prostate cancer growth, demonstrating the potential of targeting epigenetic modifications for cancer therapy (Shiota et al., 2012).
Propiedades
Nombre del producto |
9-Methylthiononanaldoxime |
|---|---|
Fórmula molecular |
C10H21NOS |
Peso molecular |
203.35 g/mol |
Nombre IUPAC |
(NE)-N-(9-methylsulfanylnonylidene)hydroxylamine |
InChI |
InChI=1S/C10H21NOS/c1-13-10-8-6-4-2-3-5-7-9-11-12/h9,12H,2-8,10H2,1H3/b11-9+ |
Clave InChI |
AOYJXBVIPWAMOG-PKNBQFBNSA-N |
SMILES isomérico |
CSCCCCCCCC/C=N/O |
SMILES canónico |
CSCCCCCCCCC=NO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Calix[5]pyrrole](/img/structure/B1263095.png)
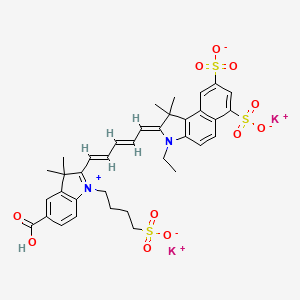
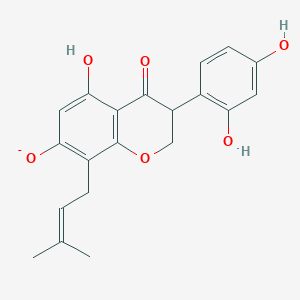
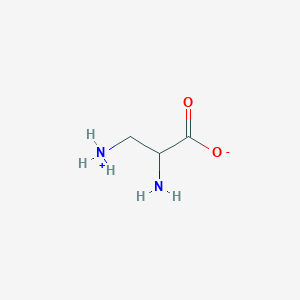
![TG(16:0/16:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263103.png)
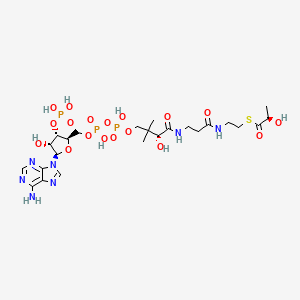
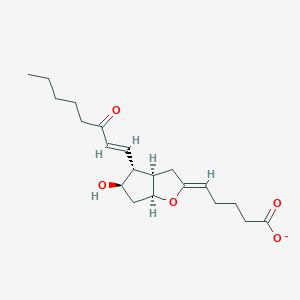


![4-[(6-chloro-1H-benzimidazol-2-yl)amino]benzoic acid](/img/structure/B1263113.png)
![4-[6-(1-Adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid](/img/structure/B1263114.png)
![(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1263115.png)
